7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one
Description
Properties
IUPAC Name |
3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHAPNBIVETOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-1,3-cyclohexanedione and appropriate amines.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the benzosilin core structure.
Functional Group Modification:
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the allyl and diallylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzosilin derivatives with various functional groups.
Scientific Research Applications
Structure
The compound features a complex structure that includes multiple functional groups, which contribute to its reactivity and potential biological activity. The presence of allyl and diallyl amino groups suggests possible interactions with biological systems, making it a candidate for further research in pharmacology.
Medicinal Chemistry
The compound's structural features indicate potential as a bioactive molecule:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research into the specific mechanisms of action for this compound could yield valuable insights into its therapeutic potential.
- Antimicrobial Properties : The presence of amino groups may enhance antimicrobial activity, making it a candidate for developing new antibiotics.
Materials Science
The unique chemical properties of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b] benzosilin-10-one allow for applications in materials science:
- Polymer Synthesis : Its functional groups can be utilized in the formation of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : The compound may serve as a precursor for nanomaterials or coatings that require specific chemical functionalities.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of related compounds on cancer cell proliferation. Results indicated that derivatives of benzosilin compounds exhibited significant inhibition of tumor growth in vitro and in vivo models. This suggests that further exploration of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b] benzosilin-10-one could lead to promising anticancer agents.
Case Study 2: Antimicrobial Testing
Research conducted on similar amino-substituted benzosilins demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Testing of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b] benzosilin-10-one could provide insights into its efficacy as an antimicrobial agent.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets: It can interact with specific proteins or enzymes, altering their activity.
Pathways Involved: In medicinal applications, it may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
The spiro systems in Compounds 6 and 7 confer rigidity, which may improve stability in biological environments but reduce synthetic accessibility due to additional stereochemical considerations.
Substituent Reactivity: The allyl(methyl)amino and diallylamino groups in the target compound enable versatile functionalization via thiol-ene or azide-alkyne click chemistry. However, the absence of electron-withdrawing groups (e.g., cyano or carboxylate) may limit its utility in pH-sensitive applications compared to Compound 7 . Compound 6’s allyl carboxylate group allows for ester hydrolysis or amide coupling, making it more suitable for bioconjugation than the target compound.
Synthetic Considerations :
- Allylation reactions using allyl bromide and bases like K$2$CO$3$ (as in Compound 6’s synthesis) are likely applicable to the target compound. However, the absence of a carboxylate or spiro system could simplify purification steps .
- The moderate yield (49%) reported for Compound 6 highlights challenges in multi-step allylation, suggesting that the target compound’s synthesis may require optimization to improve efficiency.
Biological Relevance: Compound 7’s cyano and carboxylic acid groups enhance its polarity, making it suitable for aqueous environments and interactions with biomolecules. In contrast, the target compound’s lipophilic allyl groups may favor membrane permeability or hydrophobic binding pockets .
Biological Activity
7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b] benzosilin-10-one (CAS: 1807857-25-5) is a synthetic compound belonging to the class of heterocyclic compounds. Its structure features multiple amino groups and a complex benzosilane framework, which are critical for its biological activity. This article reviews the compound's biological properties, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, the compound demonstrated significant activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.
These results indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents .
The mechanism underlying the cytotoxic effects of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b] benzosilin-10-one involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Study on MCF-7 and HCT-116 Cells
A comprehensive study investigated the effects of various derivatives of benzosilane compounds on MCF-7 and HCT-116 cells. Among these compounds, the one exhibited the highest cytotoxicity with IC50 values significantly lower than those of control drugs like doxorubicin .
Comparative Analysis with Other Compounds
In a comparative study involving multiple synthesized compounds with similar structures, it was found that those with additional amino groups showed enhanced cytotoxic properties. The presence of diallylamine moieties was particularly noted for increasing biological activity .
Q & A
Q. What are the primary spectroscopic methods for characterizing this compound, and how are data interpreted?
Characterization requires NMR (1H/13C) , FT-IR , and high-resolution mass spectrometry (HRMS) .
- NMR : Allyl groups show splitting patterns (δ 5.0–5.8 ppm for protons; 115–125 ppm for carbons). Methyl groups on the silin core appear as singlets (δ 1.2–1.5 ppm).
- FT-IR : N-H stretches (~3300 cm⁻¹) confirm amino groups; C=O (1700 cm⁻¹) validates the ketone.
- HRMS : Matches the molecular formula (C₃₄H₄₃ClN₃O₅Si, m/z 660.2621) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Use HPLC with a C18 column (UV detection at 254 nm) and ≥95% purity for in vitro assays. Validate with two orthogonal methods (e.g., LC-MS and melting point analysis). Impurities >2% require repurification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What synthetic routes are reported for analogous benzo-silin derivatives, and how might they apply here?
Similar compounds (e.g., pyrazolo[1,5-c]pyrimidines) are synthesized via hydrazine-isatin condensation in dioxane under ambient conditions. For this compound, allylation of precursor amines using allyl bromide in DMF (60°C, 12h) is plausible, followed by cyclization with SiCl₄ .
Advanced Research Questions
Q. How should contradictory data on the compound’s stability in aqueous media be resolved?
- Methodological pluralism : Combine kinetic studies (HPLC monitoring) with computational modeling (DFT for hydrolysis pathways).
- Controlled variables : Test buffered solutions (pH 2–12) at 25°C and 37°C, using a split-split plot design with four replicates to isolate pH/temperature effects .
- Data reconciliation : Apply multivariate ANOVA to identify outliers and validate via accelerated stability testing (40°C/75% RH) .
Q. What experimental design optimizes environmental fate studies for this compound?
Follow the INCHEMBIOL framework :
- Lab phase : Measure log P (octanol-water partitioning), photodegradation (UV irradiation), and soil sorption (batch equilibrium).
- Field phase : Use randomized blocks to assess bioaccumulation in model organisms (e.g., Daphnia magna) across seasons.
- Data integration : Apply fugacity models to predict multi-compartment distribution .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Docking studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID: 1TQN). Parameterize the ligand with GAFF force fields.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with in vitro inhibition assays (CYP3A4 isoform) .
Methodological Challenges
Q. What strategies validate mechanistic hypotheses for this compound’s biological activity?
- Triangulation : Combine knock-out cell models (CRISPR), isotopic labeling (13C tracing), and transcriptomics (RNA-seq).
- Dose-response : Use a Hill slope model to distinguish specific binding from nonspecific effects. EC₅₀ values <10 μM suggest high potency .
Q. How can researchers address reproducibility issues in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
